Boc Protection Confers Superior Anti-Tuberculosis Activity Over Cbz Protection in Homoserine-Linked Drug Conjugates
In a direct head-to-head comparison of 18 dihydroartemisinin-fluoroquinolone conjugates linked via L-homoserine, the TM2 series (Boc-protected) demonstrated markedly better anti-TB activity than the TM1 series (Cbz-protected). Five Boc-protected compounds exhibited >80% inhibitory activity against Mycobacterium tuberculosis in the replicating state, whereas the Cbz-protected series showed a lower hit rate. Furthermore, a structure-toxicity analysis revealed that the safety profile of the TM2 (Boc) series was superior to that of TM1 (Cbz) across all evaluated toxicity parameters, indicating that the protecting group choice directly impacts both efficacy and tolerability [1]. This provides procurement-level evidence that Boc-protected homoserine is the preferred building block for anti-infective conjugate design when compared with Cbz analogs.
| Evidence Dimension | Anti-Mycobacterium tuberculosis inhibitory activity (% inhibition) and toxicity profile |
|---|---|
| Target Compound Data | Boc-protected series (TM2): 5 compounds >80% inhibition against MTB replicating state; superior safety across all toxicity parameters |
| Comparator Or Baseline | Cbz-protected series (TM1): lower anti-TB hit rate; inferior safety profile across all parameters |
| Quantified Difference | TM2 series qualitatively superior in both anti-TB activity and safety; quantitative fold-difference not reported in abstract but stated as 'better anti-TB activity' and 'higher safety in all parameters' |
| Conditions | In vitro MTB H37Rv replicating and non-replicating states; PCSK9 lipid-lowering target assay; toxicity profiling of 18 compounds |
Why This Matters
For researchers designing homoserine-linked anti-infective conjugates, Boc protection is empirically superior to Cbz, making Boc-DL-homoserine the strategically preferable starting material.
- [1] Pan, J., Sun, X., Fan, L., Tang, X., Luo, P., & Yang, D. (2020). Hybrid molecules of dihydroartemisinin with fluoroquinolones linked by L-homoserine have anti-tuberculosis and lipid-lowering effects. Acta Pharmaceutica Sinica, 55(9), 2157–2169. DOI: 10.16438/j.0513-4870.2020-0276 View Source
